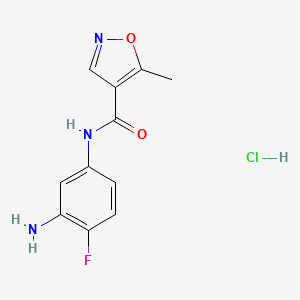![molecular formula C7H13NO B1420273 Octahidrociclopenta[b]morfolina CAS No. 1018639-83-2](/img/structure/B1420273.png)
Octahidrociclopenta[b]morfolina
Descripción general
Descripción
Octahydrocyclopenta[b]morpholine: is a heterocyclic organic compound with the molecular formula C7H13NO. It is a saturated bicyclic amine featuring a fused ring system that includes a cyclopentane ring and a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Morpholine Derivatives: One common synthetic route involves the reduction of morpholine derivatives using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Ring-Closing Metathesis: Another method involves ring-closing metathesis reactions, where a suitable diene precursor undergoes a metathesis reaction catalyzed by a ruthenium-based catalyst to form the octahydrocyclopenta[b]morpholine ring system.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale hydrogenation reactions. These reactions are conducted in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of the starting materials to the desired product.
Types of Reactions:
Oxidation: Octahydrocyclopenta[b]morpholine can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is typically used for reduction reactions.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated amines and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octahydrocyclopenta[b]morpholine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: The compound has been studied for its biological activity, including its potential as a ligand for various receptors and enzymes. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Octahydrocyclopenta[b]morpholine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic uses.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence octahydrocyclopenta[b]morpholine is currently lacking .
Comparación Con Compuestos Similares
Morpholine: A simpler cyclic amine with similar biological and chemical properties.
Pyrrolidine: Another five-membered ring amine, often used in similar applications.
Piperidine: A six-membered ring amine with comparable reactivity and uses.
Uniqueness: Octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


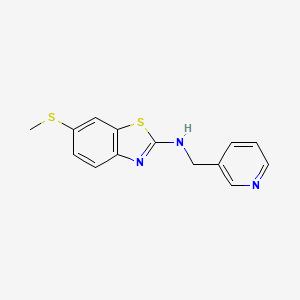
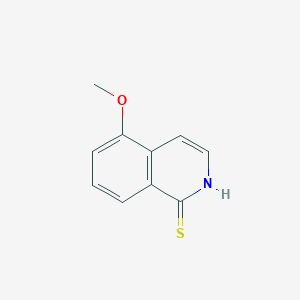
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)
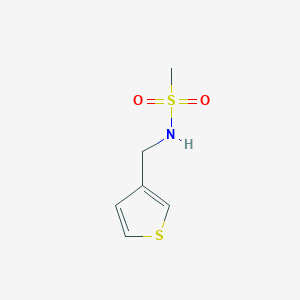

![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
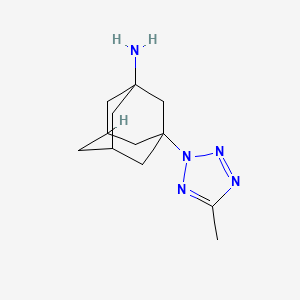
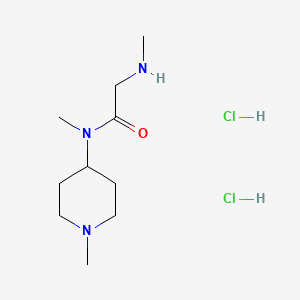
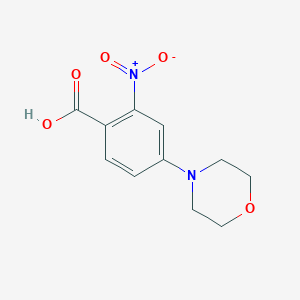
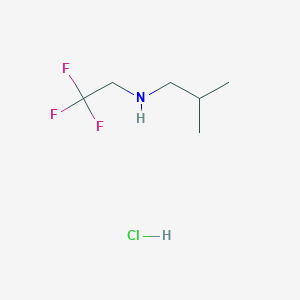
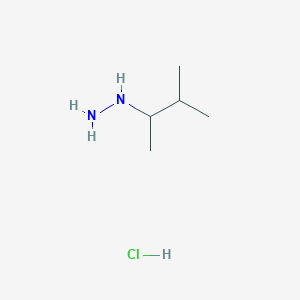
![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
